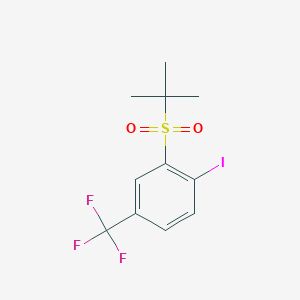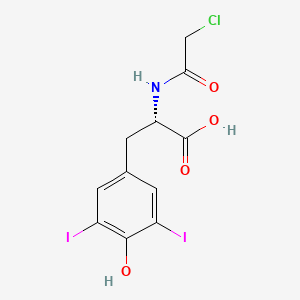![molecular formula C20H16ClNO3 B12592483 N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide CAS No. 634186-23-5](/img/structure/B12592483.png)
N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Benciloxi)fenil]-5-cloro-2-hidroxibenzamida es un compuesto orgánico que ha generado interés en varios campos de la investigación científica debido a su estructura química única y sus posibles aplicaciones. Este compuesto presenta un grupo benciloxi unido a un anillo fenilo, que está conectado a un grupo clorado hidroxibenzamida. La presencia de estos grupos funcionales confiere propiedades químicas distintas, convirtiéndolo en un tema valioso para el estudio en química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[4-(Benciloxi)fenil]-5-cloro-2-hidroxibenzamida normalmente implica varios pasos, comenzando con la preparación de compuestos intermedios. Un método común implica la bencilación del ácido 4-hidroxibenzoico con bromuro de bencilo para formar ácido 4-benciloxibenzoico . Este intermedio se somete a reacciones adicionales, como la cloración y la amidación, para producir el producto final. Las condiciones de reacción suelen incluir el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar altos rendimientos y pureza.
Métodos de producción industrial
La producción industrial de N-[4-(Benciloxi)fenil]-5-cloro-2-hidroxibenzamida puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costos. Las técnicas como los reactores de flujo continuo y las plataformas de síntesis automatizadas se pueden emplear para optimizar el proceso de producción. Además, se utilizan métodos de purificación como la recristalización y la cromatografía para obtener el compuesto en su forma pura.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[4-(Benciloxi)fenil]-5-cloro-2-hidroxibenzamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar quinonas correspondientes.
Reducción: El grupo nitro, si está presente, se puede reducir a una amina.
Sustitución: El grupo cloro se puede sustituir con otros nucleófilos, como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio (KMnO4) u óxido de cromo (CrO3) en condiciones ácidas.
Reducción: Hidrogenación catalítica utilizando paladio sobre carbón (Pd/C) o reducción química con borohidruro de sodio (NaBH4).
Sustitución: Reacciones de sustitución nucleofílica utilizando reactivos como azida de sodio (NaN3) o tiourea.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del grupo hidroxilo puede producir quinonas, mientras que la reducción de un grupo nitro da como resultado la formación de un derivado de amina.
Aplicaciones Científicas De Investigación
N-[4-(Benciloxi)fenil]-5-cloro-2-hidroxibenzamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-[4-(Benciloxi)fenil]-5-cloro-2-hidroxibenzamida implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a la modulación de las vías bioquímicas. El mecanismo exacto puede variar según la aplicación y el objetivo específicos. En algunos casos, puede actuar como un inhibidor de las ciclooxigenasas (COX), lo que reduce la inflamación .
Comparación Con Compuestos Similares
Compuestos similares
N-[4-(Benciloxi)fenil]acetamida: Estructura similar pero carece de los grupos cloro e hidroxilo.
N-[4-(Benciloxi)fenil]-1H-pirazolil-3-il]fenilsulfamoilfenilacetamida: Contiene grupos pirazol y sulfamoil adicionales.
Ácido 4-benciloxibenzoico: Grupo benciloxi similar pero diferentes grupos funcionales unidos al anillo de benceno.
Singularidad
N-[4-(Benciloxi)fenil]-5-cloro-2-hidroxibenzamida es única debido a la presencia de ambos grupos cloro e hidroxilo en el grupo benzamida, lo que confiere propiedades químicas y biológicas distintas. Esta combinación de grupos funcionales lo convierte en un compuesto versátil para diversas aplicaciones en investigación e industria.
Propiedades
Número CAS |
634186-23-5 |
|---|---|
Fórmula molecular |
C20H16ClNO3 |
Peso molecular |
353.8 g/mol |
Nombre IUPAC |
5-chloro-2-hydroxy-N-(4-phenylmethoxyphenyl)benzamide |
InChI |
InChI=1S/C20H16ClNO3/c21-15-6-11-19(23)18(12-15)20(24)22-16-7-9-17(10-8-16)25-13-14-4-2-1-3-5-14/h1-12,23H,13H2,(H,22,24) |
Clave InChI |
YUQVLPPRKLMOMF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


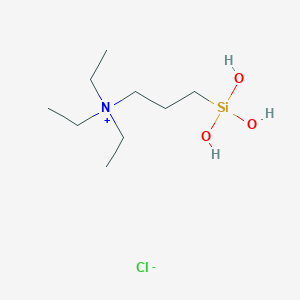
![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-](/img/structure/B12592414.png)
![3-[12-(5-oxo-4H-1,2,4-oxadiazol-3-yl)dodecyl]-4H-1,2,4-oxadiazol-5-one](/img/structure/B12592428.png)
![2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B12592439.png)
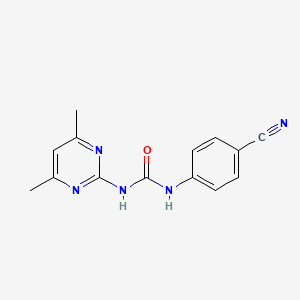

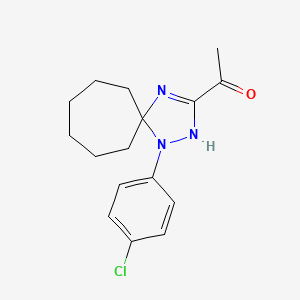
![6-{[(5-Chloro-2-fluorophenyl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one](/img/structure/B12592462.png)
![6-[(4-Bromoanilino)(sulfanyl)methylidene]-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B12592464.png)
![Pyrrolidine, 1-[[5-(3-ethoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12592466.png)
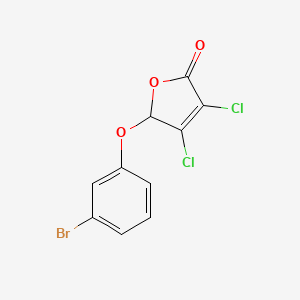
![3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12592497.png)
